戈索格列汀

描述

Gosogliptin (INN; trade name Saterex) is a drug for the treatment of type II diabetes . It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins . It was discovered and developed through Phase 1 and Phase 2 by Pfizer .

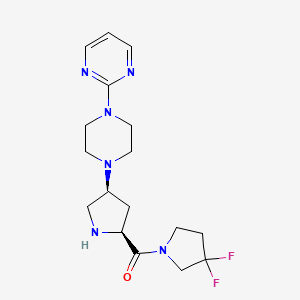

Molecular Structure Analysis

The IUPAC name of Gosogliptin is (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone . The molecular formula is C17H24F2N6O, and the molar mass is 366.417 g·mol−1 .Chemical Reactions Analysis

Gosogliptin has been found to show very potent activities against Monoglyceride Lipase (MGL) even at nanomolar concentrations . This suggests that Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors .科学研究应用

二肽基肽酶-IV (DPP-IV) 抑制

戈索格列汀是一种已知的 DPP-IV 抑制剂 . DPP-IV 抑制剂是治疗 2 型糖尿病 (T2DM) 患者的常用药物 . 它们通过在肠降血糖素系统中发挥关键的调节作用来发挥作用 .

胰岛素敏感性的改善

多项研究表明,像戈索格列汀这样的 DPP-IV 抑制剂可以改善胰岛素敏感性 . 这在 T2DM 的管理中尤其重要,因为胰岛素抵抗是导致该疾病的主要因素 .

炎症反应的抑制

包括戈索格列汀在内的 DPP-IV 抑制剂已被证明可以抑制炎症反应 . 这可能对治疗各种炎症性疾病有益 .

单甘油酯脂肪酶 (MGL) 的抑制

戈索格列汀已被发现是 MGL 的强效抑制剂 . MGL 是一种重要的酶,在脂解和从三酰甘油储存中释放游离脂肪酸中起关键作用 . 高水平的循环游离脂肪酸会损害胰岛素敏感性并诱发炎症 .

心血管安全性

像戈索格列汀这样的 DPP-IV 抑制剂已被认为是治疗 T2DM 的有效药物,并且其心血管安全性已得到评估和证实 . 这一点很重要,因为糖尿病是心血管疾病的主要危险因素之一 .

潜在的双重 DPP-IV/MGL 抑制剂

即使在纳摩尔浓度下,戈索格列汀对 MGL 也表现出非常强的活性 . 这表明戈索格列汀可以作为未来开发新型双重 DPP-IV/MGL 抑制剂的有前景的先导 . 这些药物可能是治疗糖尿病以及各种炎症性疾病的成功疗法 .

作用机制

Target of Action

Gosogliptin primarily targets Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, which are responsible for increasing insulin synthesis and release .

Mode of Action

Gosogliptin, as a DPP-4 inhibitor, prevents the inactivation of incretin hormones by DPP-4 . This results in increased insulin levels, decreased glucagon levels, and consequently, a reduction in blood glucose levels . It’s also suggested that Gosogliptin may inhibit Monoglyceride Lipase (MGL) , an enzyme involved in lipolysis and the release of free fatty acids .

Biochemical Pathways

By inhibiting DPP-4, Gosogliptin prolongs the action of incretin hormones, enhancing the insulinotropic effect, which leads to improved control of blood glucose levels . The potential inhibition of MGL by Gosogliptin could lead to a decrease in free fatty acid levels, which may improve insulin sensitivity and suppress inflammation .

Pharmacokinetics

It’s known that the pharmacokinetics of gosogliptin have been studied in subjects with renal insufficiency .

Result of Action

The primary molecular effect of Gosogliptin is the inhibition of DPP-4, leading to increased levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, thereby lowering blood glucose levels . On a cellular level, Gosogliptin may also inhibit MGL, potentially reducing free fatty acid levels and suppressing inflammation .

Action Environment

The efficacy and stability of Gosogliptin can be influenced by various environmental factors such as the patient’s renal function

安全和危害

Gosogliptin is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin with water, flushing eyes with water, and seeking medical attention are recommended . The safety and scientific validity of Gosogliptin have been studied in clinical trials .

未来方向

Gosogliptin and saxagliptin show very potent activities against MGL even at nanomolar concentrations . This finding provides evidence for a new mechanism by which DPP-IV inhibitors improve insulin sensitivity and suppress inflammation response independent of incretin hormones pathway . Therefore, Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors as successful treatments of diabetes as well as various inflammatory conditions .

属性

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEWGXUTRTXFRF-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601007213 | |

| Record name | Gosogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869490-23-3 | |

| Record name | Gosogliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gosogliptin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gosogliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gosogliptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。